Regiochemical Impact on Lipophilicity: Log P Comparison of 4- vs. 3- vs. 2-Isomers
The 4-substituted isomer ([4-(Pyrrolidin-1-ylmethyl)phenyl]methanol) demonstrates a distinct lipophilicity profile compared to its 3-substituted regioisomer. A calculated Log P value of 1.55 is reported for the target 4-isomer [1], whereas the 3-isomer has a computed Log P of 1.4 (XLogP3) [2]. This difference of ΔLog P = 0.15 can translate to altered membrane permeability and non-specific binding in biological assays, making the selection of the correct isomer crucial for reproducible results in cellular and in vivo studies.
| Evidence Dimension | Lipophilicity (Partition Coefficient, Log P) |
|---|---|
| Target Compound Data | Log P = 1.5530903 (calculated) |
| Comparator Or Baseline | [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol (CAS 91271-59-9) Log P = 1.4 (XLogP3) |
| Quantified Difference | ΔLog P = 0.15 |
| Conditions | In silico prediction (JChem / XLogP3) |
Why This Matters
This difference in lipophilicity influences compound distribution in biphasic systems, affecting outcomes in assays such as PAMPA, Caco-2 permeability, and in vivo pharmacokinetic studies, thereby guiding the selection of the 4-isomer for specific lead optimization campaigns.
- [1] ChemBase. [4-(pyrrolidin-1-ylmethyl)phenyl]methanol (CBID:101369). Theoretical Calculated Properties. View Source
- [2] PubChem. [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol. Compound Summary (CID 799512). Computed Properties by XLogP3. View Source
